2-Fluoro-4-hydroxy-N,N-dimethylbenzamide
Overview
Description
2-Fluoro-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO2 It is characterized by the presence of a fluorine atom at the second position, a hydroxyl group at the fourth position, and a dimethylamino group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-4-nitrobenzoic acid.
Reduction: The nitro group of 2-fluoro-4-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The resulting 2-fluoro-4-aminobenzoic acid is then acylated with dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 2-substituted-4-hydroxy-N,N-dimethylbenzamides.
Oxidation: Formation of 2-fluoro-4-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2-fluoro-4-hydroxy-N,N-dimethylbenzylamine.
Scientific Research Applications
2-Fluoro-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly in targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study the interaction of fluorinated compounds with biological systems.
Material Science: Employed in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-hydroxybenzamide: Lacks the dimethylamino group, which may affect its solubility and reactivity.
4-Hydroxy-N,N-dimethylbenzamide: Lacks the fluorine atom, which can influence its biological activity and stability.
2-Fluoro-N,N-dimethylbenzamide: Lacks the hydroxyl group, impacting its hydrogen bonding capability and reactivity.
Uniqueness
2-Fluoro-4-hydroxy-N,N-dimethylbenzamide is unique due to the combination of the fluorine atom, hydroxyl group, and dimethylamino group, which collectively contribute to its distinct chemical and biological properties. This combination can enhance its binding interactions, stability, and overall efficacy in various applications.
Properties
IUPAC Name |
2-fluoro-4-hydroxy-N,N-dimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-11(2)9(13)7-4-3-6(12)5-8(7)10/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSJOUGACALIEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277298 | |
Record name | 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236284-46-0 | |
Record name | 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236284-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-hydroxy-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.